MD-39-AM
Beschreibung
Significance of bnAbs in HIV-1 Prevention and Therapy
The isolation and characterization of potent bnAbs have provided critical insights into vulnerable sites on the HIV-1 Env trimer mdpi.combinasss.sa.cr. These antibodies can neutralize diverse viral isolates, suggesting that their induction through vaccination could confer broad protection against HIV-1 infection mdpi.com. Furthermore, passive administration of bnAbs has shown promise in preventing or suppressing viremia in animal models nih.gov. The potential of bnAbs to overcome the extensive genetic diversity of HIV-1 underscores their significance in both preventing new infections and potentially contributing to therapeutic strategies mdpi.com.
Challenges in Eliciting bnAbs through Conventional Immunization Strategies
Despite decades of research, conventional immunization strategies have largely failed to elicit bnAbs in humans mdpi.comnih.gov. The HIV-1 Env trimer is a complex and highly variable target, and the host immune system typically mounts responses directed at immunodominant, but non-neutralizing, epitopes nih.gov. The process by which bnAbs mature from their germline precursors is also complex, often requiring extensive somatic hypermutation and specific recognition of conserved epitopes that are frequently masked or conformationally dynamic on the native Env trimer mdpi.combinasss.sa.cr. Wild-type Env glycoproteins often lack detectable affinity for the germline precursors of many bnAbs, rendering them unsuitable as priming immunogens nih.gov.
Rational Design Principles for HIV Immunogens
To overcome the limitations of conventional approaches, rational immunogen design principles are being employed to develop vaccine candidates capable of initiating and guiding the immune response towards bnAb development binasss.sa.crnih.gov. This involves designing immunogens that mimic the native, functional conformation of the Env trimer while selectively exposing or stabilizing conserved bnAb epitopes and engaging specific B cell precursors mdpi.combinasss.sa.crnih.gov. Strategies include structure-based design, directed evolution, and the use of germline-targeting immunogens designed to activate rare B cell precursors that have the potential to mature into bnAb-producing cells nih.govnih.govbinasss.sa.crnih.gov.
Overview of Engineered Trimer Constructs in HIV Vaccine Development
Engineered, soluble, native-like Env trimers have become central to many current HIV vaccine development efforts biorxiv.orgmdpi.combinasss.sa.cr. These constructs aim to faithfully mimic the structure of the Env spike on the surface of the virus mdpi.com. The BG505 SOSIP.664 trimer, derived from a clade A isolate, is a well-characterized example that closely resembles the native viral Env trimer nih.gov. Building upon this, further modifications and mutations are introduced to enhance stability, expression, and desired antigenic properties. The MD39 modifications represent a set of such mutations incorporated into the BG505 SOSIP trimer backbone nih.govbiorxiv.orgnih.govgoogle.com.
The BG505 MD39 trimer, incorporating specific mutations, was developed to improve the biophysical properties of the trimer, including enhanced yield and thermal stability, while maintaining a native-like antigenic profile nih.govgoogle.com. These MD39 mutations were subsequently combined with germline-targeting mutations to create trimers designed to engage the germline precursors of specific bnAb classes, such as the PGT121 class, which target glycan-dependent epitopes around the V3 loop and N332 supersite nih.govgoogle.com.
Further iterations, such as the BG505 MD39.3 trimer, have been developed. The MD39.3 variants are designed with features like furin cleavage independence and the restoration of glycosylation sites at positions 241 and 289 to address the "glycan hole" present in the parental BG505 trimer, potentially influencing the immune response and promoting the induction of more broadly active bnAbs biorxiv.orgbiorxiv.org. Research findings indicate that MD39.3 trimers, when delivered via mRNA, can induce antibody responses in animal models biorxiv.orgnih.gov. Studies in non-human primates showed that immunization with membrane-bound MD39.3 Env via mRNA delivery elicited reduced off-target base-directed responses and stronger neutralizing antibody responses compared to soluble Env delivery nih.gov.
The BG505 MD39.3 trimer is currently being evaluated in clinical trials, such as the Phase 1 HVTN 302 study, as an mRNA-based vaccine candidate contagionlive.comvax-before-travel.comvax-before-travel.comnews-medical.netmdpi.comnih.govmdpi.com. This trial is assessing different mRNA vaccine candidates encoding for BG505 MD39.3 in various forms (e.g., soluble gp140, membrane-bound gp151) to evaluate their ability to induce an immune response contagionlive.comvax-before-travel.comvax-before-travel.comnews-medical.net.
Research findings highlight the improved properties of MD39-modified trimers. Compared to the parental BG505 SOSIP.D664, the MD39 variant showed a significant improvement in expression yield and increased thermal stability nih.gov.
Here is a summary of some reported properties of MD39-modified trimers:
| Trimer Variant | Yield Improvement (vs BG505 SOSIP.D664) | Thermal Stability (Tm Increase vs BG505 SOSIP.D664) | Antigenic Profile |
| BG505 MD39 SOSIP | ~7-fold | 10°C | Improved (reduced V3 Ab reactivity, similar bnAb binding) nih.gov |
| BG505 MD39-10MUT SOSIP | 6-fold (vs 10MUT) | 6°C (vs 10MUT) | Improved potential functionality nih.gov |
| BG505 MD39-11MUTB SOSIP | Excellent | Excellent | Excellent (detectable affinity for PGT121 germline variants) nih.gov |
Studies have also investigated the binding of bnAbs and non-neutralizing antibodies (non-nAbs) to MD39 trimers. For instance, ELISAs have been used to analyze the binding of antibodies to MD39 and MD39-GT3.1 trimers nih.gov. These experiments help to characterize the antigenic surface presented by the engineered trimers and assess their ability to engage desired antibody lineages.
The development and evaluation of engineered trimers like BG505 MD39.3 are critical steps in the rational design of HIV vaccines aimed at eliciting glycan-dependent bnAbs.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKYLKUKNGKEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222881 | |
| Record name | MD 39-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72564-74-0 | |
| Record name | MD 39-AM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072564740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MD 39-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rational Design and Engineering of Md 39 Am Trimer Immunogens
Molecular Engineering Strategies for gp120-Derived Trimers
Molecular engineering strategies for gp120-derived trimers like MD39 involve precise modifications to the viral Env sequence to enhance desirable characteristics for immunogen design. These strategies primarily focus on optimizing the structural stability of the trimer and modulating its antigenic sites to guide the immune response towards the development of broadly neutralizing antibodies (bnAbs).
Optimization for Enhanced Trimer Stability
A key aspect of engineering effective Env trimer immunogens is ensuring their structural stability. The native HIV-1 Env trimer is metastable and undergoes conformational changes upon binding to host cell receptors, which can expose non-neutralizing epitopes. Engineered trimers aim to mimic the prefusion, "closed" conformation of the native spike to present relevant neutralization-sensitive surfaces. Modifications such as the introduction of disulfide bonds (e.g., the SOS mutation) and specific point substitutions have been widely used to stabilize the gp120/gp41 association and maintain the trimer in its desired conformation embopress.orgnih.govnih.govplos.orgasm.orgnih.gov. The MD39 construct specifically incorporates stabilizing mutations derived from systematic engineering efforts, resulting in improved thermal stability and structural uniformity compared to its precursor, BG505 SOSIP.D664 nih.govgoogle.com. This increased stability is crucial for maintaining the integrity of the immunogen during production, purification, and presentation to the immune system.
Modulation of Antigenic Sites for Germline-Targeting
Another critical strategy involves modulating the antigenic sites on the trimer to selectively engage and activate specific naive B cell precursors that have the potential to mature into bnAb-producing cells (germline targeting). Wild-type gp120 proteins often lack detectable affinity for these rare germline precursors nih.govbiorxiv.orgelifesciences.org. Engineering aims to modify the trimer surface to enhance binding to these specific B cell receptors while simultaneously reducing the presentation of immunodominant, non-neutralizing epitopes that can distract the immune response nih.govgoogle.com. This involves targeted modifications to regions known to elicit off-target responses, such as certain variable loops (e.g., V3) or the trimer base nih.govgoogle.comnih.gov. MD39 was engineered with an improved antigenic profile, demonstrating reduced reactivity to V3 non-neutralizing antibodies nih.govgoogle.com. This modulation helps to focus the immune response on conserved epitopes targeted by bnAbs.
Systematic Evolution and Mutagenesis of Trimer Variants
The development of MD39 involved systematic evolution and mutagenesis approaches to identify beneficial modifications. This process typically begins with a base construct, such as the BG505 SOSIP trimer, followed by iterative rounds of library creation, screening, and selection for desired properties like enhanced stability and favorable antigenicity.
Introduction of Stabilizing and Antigenic Mutations (e.g., F223W, R304V, A319Y)
Mutagenesis plays a central role in engineering trimer variants. Specific amino acid substitutions are introduced to alter the protein's structure and interactions. For MD39, mutations were identified through the screening of libraries. For instance, a gp120 library screen led to the identification of MD16, a precursor construct containing the mutations F223W, R304V, and A319Y nih.govgoogle.com. These mutations, among others, were assessed for their impact on trimer properties. While F223W did not ultimately improve the biophysical characteristics of the trimer and was excluded from the final MD39 construct, R304V and A319Y were associated with reduced binding to V3 non-neutralizing antibodies, contributing to the improved antigenic profile of MD39 nih.govgoogle.com. MD39 incorporates a total of 11 mutations derived from different screening efforts, including those from MD16 and other constructs like Rare3 and MD33 nih.govgoogle.com.
Table 1: Selected Mutations in MD39 and Precursors
| Mutation | Location (gp120/gp41) | Associated Construct | Noted Effect |
| F223W | gp120 | MD16 | Initially identified, not in final MD39 nih.govgoogle.com |
| R304V | gp120 | MD16 | Reduced V3 non-neutralizing antibody binding google.com |
| A319Y | gp120 | MD16 | Reduced V3 non-neutralizing antibody binding google.com |
| L568D | gp41 | MD2, MD33 | Increased expression levels google.com |
| F519S | gp41 | MD33 | Increased Tm, improved expression google.com |
| A561P | gp41 | MD33 | Increased Tm, improved expression google.com |
| V570H | gp41 | MD33 | Increased Tm, improved expression google.com |
| R585H | gp41 | MD33 | Increased Tm, improved expression google.com |
Combinatorial Approaches for Germline-Targeting Modifications into Trimer Scaffolds
The engineering of MD39 also involved combinatorial approaches, where beneficial mutations identified in separate screens were combined into a single trimer scaffold. This allowed for the synergistic effects of multiple modifications to be evaluated nih.govgoogle.com. By combining mutations that enhanced stability with those that modulated antigenic sites, researchers aimed to create an immunogen that not only maintained a native-like structure but also effectively presented epitopes recognized by germline bnAb precursors nih.govgoogle.com. The MD39 construct represents the culmination of combining mutations from different sources (Rare3, MD16, and MD33) to achieve improved yield, thermal stability, and a more favorable antigenic profile for germline targeting nih.govgoogle.com.
Biotechnological Production and Purification of MD39 Constructs
The production of engineered protein immunogens like MD39 relies on biotechnological methods, typically involving the expression of recombinant proteins in mammalian cell culture systems. Transient transfection in cell lines such as 293F cells is a common method for producing these constructs google.com. This process involves introducing plasmids encoding the engineered Env trimer sequence into the cells, which then transcribe and translate the genetic information to produce the protein.
Following expression, the MD39 trimers must be purified from the cell culture supernatant or cell lysate to obtain a highly pure product for downstream applications, such as preclinical or clinical studies. While specific, detailed purification protocols for MD39 were not extensively detailed in the search results, the general principles of recombinant protein purification apply. These typically involve a series of chromatographic steps that separate the target protein from host cell contaminants and other impurities based on properties such as size, charge, hydrophobicity, or affinity. Common techniques include affinity chromatography (e.g., using antibodies that bind to the trimer or a purification tag), size exclusion chromatography, and ion exchange chromatography frontiersin.orgmdpi.comulisboa.ptnih.govnih.gov. The improved expression levels observed for MD39 compared to earlier constructs like BG505 SOSIP facilitate the production of larger quantities of the immunogen google.com. The purification process is critical to ensure the homogeneity, integrity, and activity of the final MD39 trimer preparation.
Table 2: Comparison of MD39 and BG505 SOSIP.D664 Properties
| Property | BG505 SOSIP.D664 | MD39 | Improvement Factor (MD39 vs. BG505 SOSIP.D664) |
| Yield | Baseline | ~7-fold higher | ~7x nih.govgoogle.com |
| Melting Temperature (Tm) | Baseline | ~10°C higher | +10°C nih.govgoogle.com |
| V3 Ab Reactivity | Higher | Reduced | Improved antigenic profile nih.govgoogle.com |
| Structural Uniformity | Lower | Higher (~100% native closed) | Improved nih.gov |
Biophysical and Structural Characterization of Md 39 Am Immunogens
Assessment of Trimer Integrity and Oligomeric State Determination
Maintaining the trimeric integrity and native-like conformation of Env immunogens is paramount for presenting the correct epitopes to the immune system and eliciting desired antibody responses nih.govfrontiersin.org. Studies involving MD39 variants have utilized techniques such as ELISA with panels of monoclonal antibodies (mAbs) that specifically recognize native-like or non-native conformations of the Env trimer to assess trimer integrity google.compnas.org. For instance, binding assays with bnAbs like PGT121, PGT151, and PGT145, which are sensitive to the quaternary structure of the trimer, indicate the presence of intact, native-like particles pnas.orgfrontiersin.org. Conversely, low binding to non-bnAbs that target epitopes exposed only in unfolded or non-native trim, such as those in the V3 loop, further confirms the desired conformation pnas.org.
Techniques like Size Exclusion Chromatography (SEC) can be used to determine the oligomeric state and assess the homogeneity of purified MD 39-AM samples, ensuring that the protein exists predominantly as a trimer and is free from aggregates or dissociation products nih.gov.
High-Resolution Structural Elucidation Techniques
High-resolution structural techniques provide detailed insights into the arrangement of atoms within the MD 39-AM immunogen, which is essential for understanding how it interacts with antibodies and for further rational design.
X-ray crystallography is a powerful technique used to determine the atomic structure of proteins from their crystalline form nih.govmdpi.com. This method involves diffracting X-rays through a protein crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which the protein's 3D structure is built nih.govmdpi.com.
A crystal structure of a stabilized germline-targeting trimer variant, specifically MD39-10MUTA, has been solved nih.gov. This structure, aligned to the BG505-SOSIP structure, highlights the locations of the MD39 stabilizing mutations and germline-targeting mutations nih.gov. X-ray crystallography provides a static, high-resolution snapshot of the immunogen's conformation, revealing details about protomer packing and the presentation of key epitopes nih.govnih.gov.
NS-EM studies have been conducted on MD39 variants, including MD39, 10MUT, MD39-10MUT, and MD39-11MUTB, to evaluate their structural features google.com. These analyses, often involving two-dimensional classification of EM images, have shown that these trimers are characterized by a high fraction (>95%) of native-like structural features and appear similar to the parental BG505 SOSIP trimer google.com. NS-EM can reveal the proportion of desired closed, native-like trimers versus more open or non-native conformations google.com. For example, the MD39 mutations were found to improve the structural uniformity of the 10MUT trimer, significantly reducing the amount of flexible, native open conformations google.com. The most advanced germline-targeting trimer variant, MD39-11MUTB, exhibited 100% native closed conformations by EM, making it indistinguishable from BG505 SOSIP in this regard google.com. NS-EM is also used as a preliminary step before higher-resolution cryo-EM to check sample quality and ensure the protein complex is intact and not aggregated ki.se.
Electron Microscopy (EM) Analysis
Conformational Stability and Dynamics Studies
Assessing the conformational stability and dynamics of MD 39-AM immunogens is important for predicting their behavior during manufacturing, storage, and in vivo administration. Stable immunogens are less likely to aggregate or unfold, which can lead to loss of antigenicity and potentially elicit off-target immune responses.
Thermal stability is a key biophysical property that reflects a protein's resistance to unfolding upon heating nih.govnih.govsciopen.com. It is typically measured by determining the melting temperature (Tm), which is the temperature at which half of the protein is unfolded. Techniques such as Differential Scanning Fluorimetry (DSF) or Differential Scanning Light Scattering (DSLS) can be used to monitor protein unfolding or aggregation as a function of temperature nih.gov.
The MD39 mutations were specifically introduced to improve the thermal stability of the BG505 SOSIP trimer nih.govgoogle.com. Compared to BG505 SOSIP.D664, the MD39 variant showed an increase in Tm by 10°C nih.govgoogle.com. Combining the MD39 mutations with germline-targeting mutations further produced trimers with enhanced stability nih.govgoogle.com. For instance, MD39-10MUT had a 6°C higher Tm compared to the 10MUT variant nih.govgoogle.com. The MD39-11MUTB variant also demonstrated excellent thermal stability nih.gov.
These thermal stability studies provide quantitative data on the robustness of MD 39-AM variants, indicating their improved ability to maintain their native-like structure under thermal stress compared to less stabilized constructs.
Data Table: Thermal Stability of MD39 Variants
| Immunogen Variant | Reported Tm (°C) | Reference |
| BG505 SOSIP.D664 | nih.govgoogle.com | |
| MD39 | +10°C compared to BG505 SOSIP.D664 | nih.govgoogle.com |
| 10MUT | nih.govgoogle.com | |
| MD39-10MUT | +6°C compared to 10MUT | nih.govgoogle.com |
| MD39-11MUTB | Excellent thermal stability | nih.gov |
Data Table: Structural Homogeneity Assessment by Negative-Stain EM
| Immunogen Variant | Fraction of Native-Like Structural Features | Amount of Flexible, Native Open Conformations | Reference |
| MD39 | >95% | google.com | |
| 10MUT | >95% | 35% | google.com |
| MD39-10MUT | >95% | 5% | google.com |
| MD39-11MUTB | >95% | 0% (100% native closed) | google.com |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulation is a computational technique used to study the time-dependent behavior of molecular systems. By simulating the interactions between atoms and molecules over time, MD simulations can provide insights into the conformational dynamics, flexibility, and stability of chemical compounds and biomolecules. This method is particularly valuable for exploring the range of structures a molecule can adopt in solution and understanding transitions between different conformational states.
For larger biomolecules like proteins and peptides, MD simulations are extensively used to analyze conformational ensembles, identify stable states, and understand how structure relates to function. Studies on various peptides and proteins have employed MD simulations to investigate secondary structure formation, evaluate long-range interactions, and analyze interactions with the surrounding solvent.
Despite the general applicability of MD simulations in characterizing molecular conformations, searches for detailed research findings specifically on molecular dynamics simulations performed to analyze the conformational behavior of the isolated small molecule MD 39-AM (PubChem CID: 175083) did not yield specific data or published studies focused on this particular compound's dynamics in the available search results. While MD simulations are a standard tool in computational chemistry and biophysics, and MD 39-AM's structure is known, specific research detailing its conformational analysis through MD simulations was not found within the scope of this search. Therefore, detailed research findings and data tables specifically pertaining to MD simulations for the conformational analysis of the MD 39-AM compound cannot be presented here based on the provided search results.
Immunological Evaluation of Md 39 Am in Vaccine Elicitation
Antigenic Profiling and Recognition by bnAbs
The antigenic profile of MD39 has been engineered to enhance its recognition by specific broadly neutralizing antibodies (bnAbs) while reducing binding to non-neutralizing antibodies. This selective recognition is a key feature in its design as a potential vaccine component.
Binding Kinetics and Affinity to PGT121-Class Broadly Neutralizing Antibodies
MD39 and its derivatives have been assessed for their ability to bind to PGT121-class bnAbs. The PGT121 family of antibodies is of particular interest as they are potent and target a glycan-dependent epitope on the HIV-1 envelope protein.
A more advanced germline-targeting trimer, MD39-11MUTB, which incorporates the stabilizing mutations of MD39, demonstrated detectable affinity for five out of six PGT121 germline reverted variants tested. nih.gov In contrast, the parent MD39 trimer showed weaker or no binding to these germline variants. nih.gov The improved binding of MD39-11MUTB to PGT121 germline variants suggests that the combination of stabilizing and germline-targeting mutations enhances the recognition by these important bnAb precursors. nih.gov
Soluble MD39 trimers did activate mature PGT121 bnAb B cells in a dose-dependent manner, with the strongest activation observed with MD39-11MUTB, consistent with its higher affinity for the mature PGT121 antibody compared to MD39. nih.govresearchgate.net
Binding Affinity of MD39 and Related Trimers to PGT121 Variants
| Compound | PGT121 Germline Reverted Variants (Binding) | Mature PGT121 bnAb (Relative Affinity) |
|---|---|---|
| MD39 | Weak/None | Lower |
| MD39-11MUTB | Detectable to 5 of 6 variants | Higher |
Analysis of Reactivity with Non-Neutralizing Antibodies (e.g., V3 non-neutralizing antibodies)
A critical aspect of MD39's design is its reduced reactivity with non-neutralizing antibodies, particularly those targeting the V3 loop of the HIV-1 envelope protein. The MD39 trimer was developed by combining mutations from several precursors, including MD16, which was specifically engineered for reduced binding to V3 non-neutralizing antibodies. researchgate.net Consequently, MD39 exhibits an improved antigenic profile with reduced V3 antibody reactivity compared to the parent BG505 SOSIP.D664 trimer. researchgate.net This characteristic is advantageous as it helps to focus the immune response on more desirable neutralizing epitopes.
In Vitro Immunogenicity Studies with MD 39-AM
The immunogenicity of MD39 has been evaluated in vitro through B cell activation assays to determine its potential to stimulate the B cells that are precursors to broadly neutralizing antibodies.
Ex Vivo B Cell Activation Assays
Ex vivo B cell activation assays have been conducted using B cells from knock-in mice expressing the PGT121 germline or mature B cell receptors (BCRs). nih.govresearchgate.net These assays measure the ability of MD39 and its derivatives to specifically activate the target B cell populations, which is a crucial first step in the elicitation of a desired antibody response. nih.govresearchgate.net B cell activation was assessed by measuring calcium flux. nih.govresearchgate.net
Soluble MD39 trimers did not specifically activate germline PGT121 B cells. nih.govresearchgate.net However, when MD39 mutations were combined with germline-targeting mutations to create MD39-11MUTB and presented on liposomes, these liposomes were able to activate PGT121 germline B cells. nih.govresearchgate.net In contrast, liposomes bearing the MD39 trimer without the germline-targeting mutations failed to activate these precursor B cells. nih.govresearchgate.net
The activation of B cells by MD39 and its variants has been shown to be dose-dependent. While soluble MD39 trimers did not activate PGT121 germline B cells, they did activate mature PGT121 bnAb B cells in a dose-dependent manner. nih.govresearchgate.net
For the more effective germline-targeting construct, MD39-11MUTB liposomes, activation of PGT121 germline B cells was observed at concentrations as low as 0.3 µg/mL. nih.govresearchgate.net In contrast, MD39 liposomes did not show activation at concentrations up to 300 µg/mL. nih.govresearchgate.net
Dose-Response in PGT121 Germline B Cell Activation
| Compound (Liposomal Formulation) | Concentration for Germline B Cell Activation |
|---|---|
| MD39 | No activation up to 300 µg/mL |
| MD39-11MUTB | Activation at concentrations as low as 0.3 µg/mL |
Phenotypic and Functional Characterization of Activated B Cell Populations
Immunization with the BG505 MD39.3 immunogen, particularly when delivered via mRNA or as a protein with a potent adjuvant, has been shown to activate specific and functional B cell populations critical for a robust humoral immune response. Studies have focused on the induction of germinal center (GC) B cells and the subsequent generation of memory B cells and antibody-secreting plasma cells.
Upon immunization in mice, the optimized BG505 MD39.3 construct, when anchored to an alum adjuvant and co-administered with a saponin-based nanoparticle (SMNP) adjuvant, elicited robust antigen-specific GC B cell responses nih.gov. Germinal centers are crucial microenvironments where B cells proliferate, undergo somatic hypermutation, and differentiate into high-affinity antibody producers. The functional outcome of this activation is the generation of strong, antigen-specific serum IgG responses nih.gov.
In non-human primates (NHPs), immunization with an mRNA-LNP formulation encoding a membrane-bound version of the BG505 MD39.3 trimer resulted in a strong induction of Env-binding memory B cells (BMem) nih.gov. Peak BMem responses were observed two weeks after each boost immunization, indicating the successful establishment of an immunological memory compartment capable of a rapid response upon subsequent antigen exposure nih.gov. The primary function of these activated B cell lineages is to mature and differentiate into plasma cells that produce neutralizing antibodies, the key effector of the humoral immune system against viral pathogens like HIV iavi.org.
| Activated B Cell Population | Key Phenotypic/Functional Characteristic | Animal Model | Source |
| Germinal Center (GC) B Cells | Proliferation and differentiation in response to immunization. | Mice | nih.gov |
| Memory B (BMem) Cells | Strong induction of Env-binding memory cells post-boost. | Non-Human Primates | nih.gov |
| Plasma Cells | Implied differentiation from GC B cells, leading to secretion of serum IgG. | Mice, NHPs | nih.govnih.gov |
Preclinical In Vivo Immunogenicity and Efficacy Studies
Development and Application of Relevant Animal Models for Immunogen Testing
The preclinical evaluation of BG505 MD39.3 and its variants has utilized a multi-species approach to thoroughly assess immunogenicity and potential efficacy before human clinical trials. The selection of animal models is critical, as antigenicity in vitro does not always predict immunogenicity in vivo plos.org.
Mice: Mouse models, including the BALB/c strain, have been instrumental in initial immunogenicity screening and for comparing different vaccine platforms, such as DNA-encoded versus protein-based immunogens nih.gov. Furthermore, specialized knock-in mouse models expressing the germline precursors of specific human bnAbs have been developed. These models are essential for testing "germline-targeting" immunogens, which are designed to activate the rare B cells that have the potential to mature into bnAbs nih.govresearchgate.net.
Rabbits: Rabbits are a standard small animal model in HIV vaccine research and have been used for initial immunogenicity assessments of BG505 MD39.3 constructs nih.goviavi.orgplos.org. They are known to produce significant levels of autologous neutralizing antibodies (NAbs) in response to BG505 trimers, making them a valuable model for mapping immunogenic epitopes and evaluating modifications designed to improve the antibody response nih.govplos.orgnih.gov.
Non-Human Primates (NHPs): Rhesus macaques are considered a highly relevant preclinical model due to their greater physiological and immunological similarity to humans plos.org. NHPs have been used to conduct more comprehensive evaluations of B cell, T cell, and antibody responses to BG505 MD39.3 delivered via mRNA or as a protein with adjuvant nih.gov. These studies provide critical data on the translational potential of a vaccine candidate before it enters human trials nih.gov.
Assessment of Humoral and Cellular Immune Responses Elicited In Vivo
Preclinical studies in various animal models have demonstrated that BG505 MD39.3 immunogens can elicit both humoral and cellular immune responses, which are believed to be essential for an effective HIV vaccine.
Humoral Immune Responses
The primary goal of the BG505 MD39.3 immunogen is to elicit high-titer, durable NAbs. In rabbits and NHPs, immunization with mRNA encoding the membrane-bound form of MD39.3 elicited stronger autologous NAb responses compared to the mRNA-encoded soluble form nih.gov. This platform also demonstrated an ability to reduce the response against the irrelevant base of the Env trimer, thereby focusing the antibody response on more desirable epitopes nih.gov.
DNA-based delivery of the MD39 immunogen in mice also successfully induced autologous NAbs nih.gov. Studies comparing DNA and protein platforms in mice found that the DNA-encoded native-like trimer induced superior humoral and cellular responses nih.gov. The table below summarizes representative neutralizing antibody titers from a study in rabbits, comparing different constructs and highlighting the impact of specific modifications designed to fill "glycan holes," which are known targets of non-broadly neutralizing antibodies nih.gov.
| Immunogen Group | Description | Autologous Neutralization ID50 Titer (Geometric Mean) |
| MD39.2 gp151 | Contains glycan holes | Higher Titer |
| MD39.3 gp151 | Filled glycan holes | Lower Titer |
Data adapted from a study evaluating the impact of filling glycan holes on autologous neutralization in rabbits. Higher titers against the MD39.2 construct were expected as they targeted the strain-specific glycan hole epitope nih.gov.
Cellular Immune Responses
The role of T cells is critical for supporting B cell maturation in germinal centers (T follicular helper cells, Tfh) and for clearing infected cells (CD8+ T cells). In NHPs, immunization with both membrane-bound MD39.3 mRNA and adjuvanted MD39.3 protein induced Env-specific CD4+ T cell responses nih.gov. Notably, low levels of Env-specific CD8+ T cell responses were also detected, with a trend toward slightly higher responses in the mRNA vaccine groups compared to the protein group nih.gov. Similarly, studies in mice showed that DNA-encoded BG505 MD39 induced stronger T-cell responses compared to the equivalent protein immunogen nih.gov. The induction of CD4+ T cell help is a critical component for driving the robust germinal center B cell responses observed with this immunogen nih.gov.
| Immune Response | Finding | Animal Model | Source |
| CD4+ T Cell Response | Env-specific CD4+ T cell responses induced by both mRNA and protein platforms. | Non-Human Primates | nih.gov |
| CD8+ T Cell Response | Low levels of Env-specific CD8+ T cells detected, with a trend for higher responses with mRNA delivery. | Non-Human Primates | nih.gov |
| Overall T Cell Response | DNA-encoded MD39 induced stronger T-cell responses compared to protein immunization. | Mice | nih.govnih.gov |
Strategic Development and Translational Prospects of Md 39 Am Immunogens
Formulation Development for Enhanced Immunogen Delivery
Optimizing the formulation of protein immunogens like MD39 is crucial for enhancing their stability, targeting to antigen-presenting cells, and ultimately, their immunogenicity. Various strategies are explored to ensure efficient delivery and presentation of the MD39 trimer to the immune system. These include adsorption to traditional adjuvants, incorporation into nanoparticle formulations, and exploration of encapsulation methods.
Liposomal Encapsulation Strategies for MD39 Immunogens
Liposomal encapsulation and other nanoparticle-based strategies hold significant promise for enhancing vaccine delivery. Liposomes, as biocompatible vesicular carriers, can improve the stability of encapsulated antigens, control their release, and facilitate their uptake by antigen-presenting cells. nih.gov While direct studies specifically detailing the liposomal encapsulation of the MD39 protein trimer were not extensively found, related research highlights the relevance of this approach. Liposome-based adjuvant systems, such as AS01, which contains immunostimulants within a liposomal formulation, have been utilized in studies involving HIV vaccine candidates, demonstrating their capacity to enhance both antibody and T-cell responses. fondation-merieux.orgresearcherprofiles.org The use of nanoparticle formulations, such as the SMNP (saponin nanoparticle) adjuvant system, with MD39 further underscores the utility of particulate delivery systems in improving immunogen presentation and immune activation. plos.orglanl.govrcsb.orgnih.gov Studies with other compounds have shown that liposomal encapsulation can lead to enhanced and prolonged effects, suggesting a potential for dose reduction and improved efficacy compared to free drug. The principle of encapsulating or associating immunogens with lipid-based nanoparticles aims to mimic features of natural pathogens, thereby enhancing immune recognition and response. nih.gov
Identification and Optimization of Adjuvant Systems
Adjuvants are critical components of most subunit vaccines, including those based on protein trimers like MD39, as they are necessary to potentiate and shape the immune response. Research with MD39 has investigated the efficacy of different adjuvant systems. Studies in non-human primates and mice have explored formulations involving aluminum hydroxide (B78521) (alum), saponin (B1150181) nanoparticle-based adjuvants (SMNP), and combinations thereof. plos.orglanl.govrcsb.orgnih.gov
Comparative studies have shown that different adjuvants can elicit distinct types and magnitudes of immune responses. For instance, the addition of SMNP to MD39 formulated with a pSer tag and alum markedly improved antibody responses and significantly enhanced germinal center B cell responses in mice. lanl.gov Another study in non-human primates evaluated MD39 with various adjuvant technologies, including alum, pSer-MD39 bound to alum, pSer-MD39 bound to alum mixed with SMNP, soluble MD39 mixed with SMNP, and pSer-MD39 trimer bound to alum bearing preadsorbed 3M-052 TLR7/8 agonist. These studies aimed to characterize the immunogenicity of different adjuvant formulations. plos.org
Data from mouse studies comparing SMNP to other adjuvants with MD39 demonstrated that SMNP elicited strong IgG responses, superior to some other tested comparators following priming immunization. rcsb.org The optimization of adjuvant dose has also been shown to influence immune memory and the induction of neutralizing antibodies in studies with BG505 MD39. nih.gov
The following table summarizes representative findings on the impact of different adjuvant approaches on immune responses elicited by MD39 or related immunogens:
| Immunogen Formulation | Animal Model | Key Immune Response Measured | Representative Finding | Source |
| pSer-MD39/alum + SMNP | Mice | Serum anti-MD39 IgG antibody titers, GC B cell responses | Markedly improved antibody responses, significantly enhanced GC B cell responses compared to pSer-MD39/alum alone. | lanl.gov |
| MD39 with various adjuvants (Alum, pSer:alum, pSer:alum+SMNP, SMNP, pSer:alum-3M-052) | Non-human primates | Germinal center B cell frequency, Env-binding BGC frequency | Different adjuvants showed varying capacities to promote germinal center activity. | plos.org |
| MD39 + SMNP vs other adjuvants | Mice | Env-specific IgG responses | SMNP elicited stronger IgG responses post-prime. | rcsb.org |
| BG505 MD39 Env protein + SMNP (varying doses) | Rhesus macaques | Env-specific CD4+ T cell responses, Tier 2 neutralizing antibodies | Higher SMNP doses enhanced CD4+ T cell responses and were associated with substantial tier 2 neutralizing antibodies. | nih.gov |
Design and Evaluation of Prime-Boost Immunization Regimens
Prime-boost immunization strategies, which involve administering different vaccine formulations or the same formulation at different intervals, are commonly employed to enhance the breadth and magnitude of immune responses. MD39 has been evaluated within such regimens in preclinical studies. In non-human primates, MD39 was used as the immunogen in a prime-boost schedule with different adjuvant formulations administered at multiple time points. plos.org Mouse studies have also utilized prime-boost approaches with MD39 and various adjuvants to assess humoral immune responses. lanl.govrcsb.org
The rationale behind prime-boost regimens is to leverage the strengths of different immunization approaches. For example, a prime immunization might aim to activate naive B and T cells, while subsequent boosts expand and mature these responses, potentially driving the development of bnAbs. Heterologous prime-boost regimens, using different vaccine platforms (e.g., protein prime followed by viral vector boost or mRNA prime followed by protein boost), have shown promise in inducing robust immune responses in various vaccine contexts. One study involving MD39.3, a variant of MD39, compared mRNA delivery via lipid nanoparticles (LNP) as a prime with protein plus adjuvant as a control in non-human primates, indicating the exploration of different modalities within prime-boost strategies for HIV immunogens.
Translational Challenges and Future Directions for Clinical Application
Translating promising immunogen candidates like MD39 from preclinical research to clinical application faces several challenges. General hurdles in translational research include ensuring reproducibility of findings, addressing limitations of preclinical models in predicting human responses, and the complex process of rigorous efficacy and safety evaluations in humans.
For immunogens delivered via novel formulations such as nanoparticles or liposomes, specific translational challenges include ensuring manufacturing reproducibility, demonstrating physiological stability of the formulation, and navigating regulatory pathways for these complex products. While safety and adverse effect profiles are outside the scope of this article, these are critical considerations that must be thoroughly addressed during clinical translation.
Q & A
How to formulate a focused research question for studying MD 39-AM’s biochemical properties?
- Methodology : Begin by conducting a systematic literature review to identify gaps in understanding MD 39-AM’s mechanisms. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: “How does MD 39-AM interact with [specific receptor/enzyme] under varying pH conditions?” Avoid overly broad questions (e.g., “What does MD 39-AM do?”) and ensure alignment with research aims .
- Tools : Use databases like PubMed or Web of Science, applying Boolean operators (AND/OR/NOT) to narrow searches. Document exclusion/inclusion criteria for reproducibility .
Q. What experimental design principles are critical for initial characterization of MD 39-AM?
- Methodology : Adopt a modular design with controls for confounding variables (e.g., temperature, solvent purity). For in vitro studies, include:
- Dose-response assays (e.g., IC₅₀ determination).
- Positive/negative controls (e.g., known agonists/antagonists).
- Triplicate runs to assess reproducibility.
Q. How to ensure data validity when collecting primary data on MD 39-AM?
- Methodology :
Calibrate instruments (e.g., HPLC, mass spectrometers) before each experiment.
Use blinded analysis to reduce observer bias.
Validate findings via orthogonal methods (e.g., NMR and X-ray crystallography for structural confirmation).
- Data Management : Store raw datasets in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) with metadata annotations .
Advanced Research Questions
Q. How to resolve contradictions in MD 39-AM’s reported pharmacological effects across studies?
- Methodology :
Perform meta-analysis to quantify heterogeneity (e.g., using Cochrane Review tools or R’s metafor package).
Investigate confounding variables (e.g., differences in cell lines, assay protocols).
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